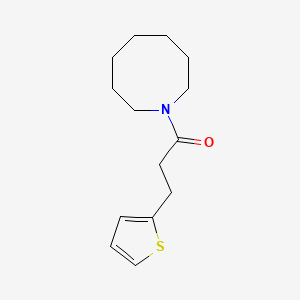
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as PPYM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PPYM is a pyrrolidinylmethyl derivative of 2-phenoxypyridine, which has been found to possess various biological activities.
作用機序
The mechanism of action of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been found to block the activity of certain receptors, including the adenosine A2A receptor.
Biochemical and Physiological Effects:
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been found to inhibit the growth and proliferation of bacteria and fungi. In addition, (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is its broad-spectrum activity against various diseases. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is its poor solubility in aqueous solutions, which can make it difficult to administer in certain applications.
将来の方向性
There are several future directions for the study of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone. One potential direction is the development of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone analogs with improved solubility and pharmacokinetic properties. Another potential direction is the study of the effects of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone on other diseases, such as viral infections and autoimmune disorders. Finally, the use of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
合成法
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through several methods, including the reaction of 2-phenoxypyridine with pyrrolidine and formaldehyde under acidic conditions. The reaction yields (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in high purity and yield.
科学的研究の応用
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anticancer, antibacterial, and antifungal properties. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
(2-phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-11-4-5-12-18)14-9-6-10-17-15(14)20-13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQWKPRTGYNFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)



![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)

![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)